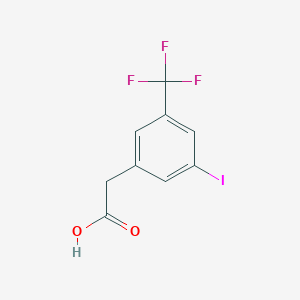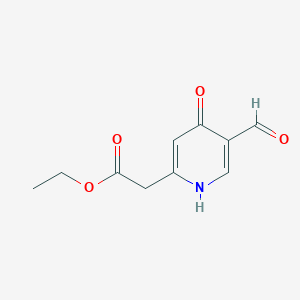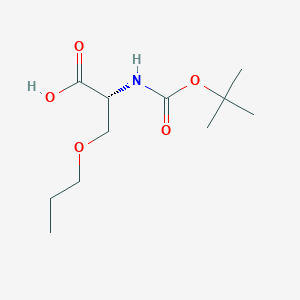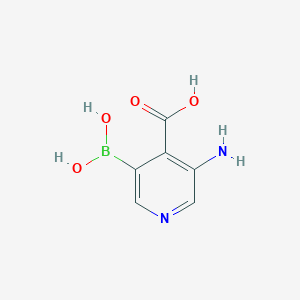
5-Amino-4-carboxypyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-carboxypyridine-3-boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both amino and carboxylic acid functional groups, along with the boronic acid moiety, makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-carboxypyridine-3-boronic acid typically involves the functionalization of a pyridine ring. One common method is the borylation of a pyridine derivative using a boronic acid or boronate ester. This can be achieved through various catalytic processes, such as the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and base . The reaction conditions often include mild temperatures and the use of solvents like ethanol or water to facilitate the reaction.
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of borate esters as intermediates, which are derived from boric acid through dehydration with alcohols . The scalability of these methods allows for the efficient production of boronic acids for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-4-carboxypyridine-3-boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic or acidic conditions.
Major Products: The major products formed from these reactions include boronic esters, alcohols, amides, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Amino-4-carboxypyridine-3-boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine: In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors and drug candidates. The ability of boronic acids to form reversible covalent bonds with diols and other functional groups makes them valuable in the design of enzyme inhibitors and sensors .
Industry: In industry, boronic acids are used in the development of materials with unique properties, such as polymers and sensors. Their ability to interact with various functional groups allows for the creation of materials with tailored properties for specific applications .
Wirkmechanismus
The mechanism of action of 5-Amino-4-carboxypyridine-3-boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 3-Aminophenylboronic acid
Comparison: Compared to these similar compounds, 5-Amino-4-carboxypyridine-3-boronic acid is unique due to the presence of both amino and carboxylic acid functional groups on the pyridine ring. This combination of functional groups enhances its versatility and reactivity, making it a valuable compound for various applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C6H7BN2O4 |
|---|---|
Molekulargewicht |
181.94 g/mol |
IUPAC-Name |
3-amino-5-boronopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H7BN2O4/c8-4-2-9-1-3(7(12)13)5(4)6(10)11/h1-2,12-13H,8H2,(H,10,11) |
InChI-Schlüssel |
ZSBCKAGHRYRXCX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CC(=C1C(=O)O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


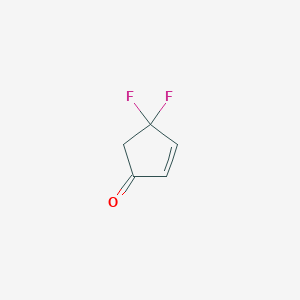
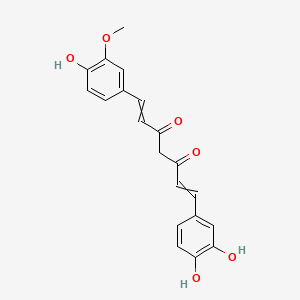
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)
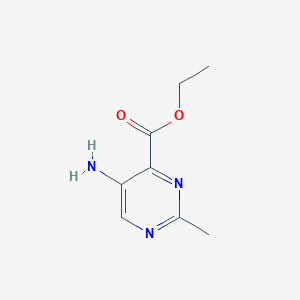
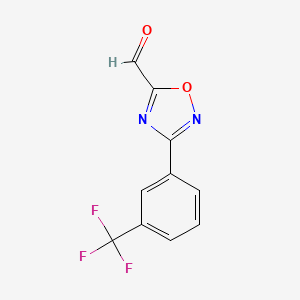


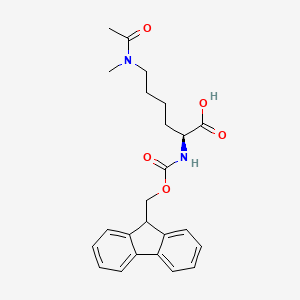

![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
